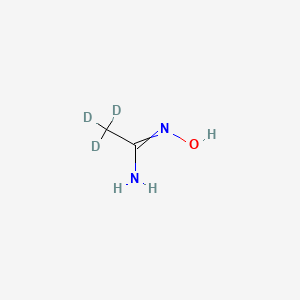

N'-hydroxy(2H3)ethanimidamide

Description

N-Hydroxyacetimidamide-2,2,2-D3 is a deuterated derivative of N-hydroxyacetimidamide, where three hydrogen atoms on the methyl group (CH₃) are replaced with deuterium (CD₃). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium substitution reduces signal interference and improves metabolic stability . Structurally, it features a hydroxyimidamide group (NH-C=N-OH) attached to a deuterated methyl group, making it distinct from conventional acetamides (CONH₂) in terms of reactivity and electronic properties. Applications include its use as a stable isotope-labeled internal standard in pharmaceutical research and as a precursor in synthesizing deuterated bioactive molecules .

Properties

CAS No. |

1243306-75-3 |

|---|---|

Molecular Formula |

C2H6N2O |

Molecular Weight |

77.10 g/mol |

IUPAC Name |

2,2,2-trideuterio-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)/i1D3 |

InChI Key |

AEXITZJSLGALNH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=NO)N |

Canonical SMILES |

CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyacetimidamide-2,2,2-D3 can be synthesized through a multi-step process starting from deuterated acetic acid. The general synthetic route involves the following steps:

Formation of Deuterated Acetohydroxamic Acid: Deuterated acetic acid is reacted with hydroxylamine to form deuterated acetohydroxamic acid.

Conversion to N-Hydroxyacetimidamide-2,2,2-D3: The deuterated acetohydroxamic acid is then treated with ammonia or an amine under dehydrating conditions to yield N-Hydroxyacetimidamide-2,2,2-D3.

Industrial Production Methods

Industrial production of N-Hydroxyacetimidamide-2,2,2-D3 typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyacetimidamide-2,2,2-D3 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can yield primary amines.

Substitution: N-Hydroxyacetimidamide-2,2,2-D3 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

Nitriles: Formed through oxidation.

Primary Amines: Resulting from reduction.

Substituted Amidoximes: From nucleophilic substitution reactions.

Scientific Research Applications

N-Hydroxyacetimidamide-2,2,2-D3 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.

Biology: Employed in isotopic labeling studies to trace metabolic pathways.

Medicine: Investigated for its potential as a prodrug and its role in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxyacetimidamide-2,2,2-D3 involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes and proteins, altering their activity.

Pathways Involved: The compound may participate in metabolic pathways, influencing biochemical reactions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, isotopic, and functional differences between N-Hydroxyacetimidamide-2,2,2-D3 and related compounds:

Key Findings :

Functional Group Differences :

- Unlike acetamides (e.g., N,N-Dimethylacetamide-2,2,2-D3), N-Hydroxyacetimidamide-2,2,2-D3 contains a hydroxyimidamide group, which confers greater basicity and nucleophilicity due to the amidine structure (NH-C=N-OH). This makes it more reactive in metal coordination and heterocyclic synthesis compared to acetamides .

- In contrast, acetamides like N-Methylacetamide-2,2,2-D3 are primarily used as solvents or deuterated NMR standards due to their inertness .

Isotopic Labeling: Deuterated methyl groups (CD₃) in N-Hydroxyacetimidamide-2,2,2-D3 enhance metabolic stability compared to non-deuterated analogs like 2-(Diethylamino)-N'-hydroxyacetimidamide. This property is critical for tracking drug metabolites in vivo . Compounds like N,N-Dimethylacetamide-d9 (CD₃CON(CD₃)₂) exhibit higher deuterium content (99 atom% D) but lack the hydroxyimidamide functionality, limiting their use in synthetic chemistry .

Synthetic and Economic Considerations: Deuterated compounds generally require specialized synthesis routes, such as acid-catalyzed H/D exchange or deuterated precursor reactions, increasing production costs. For example, N,N-Dimethylacetamide-2,2,2-D3 is priced at ¥96,800 per 500 mg , while non-deuterated hydroxyimidamides are cheaper but less stable in metabolic studies .

Safety and Handling :

- While specific safety data for N-Hydroxyacetimidamide-2,2,2-D3 is unavailable, deuterated analogs like Acetaldehyde-2,2,2-D3 require strict handling under GHS guidelines (e.g., flammability and toxicity controls) . Similar precautions likely apply to deuterated hydroxyimidamides.

Research Implications and Gaps

- Pharmacological Potential: The hydroxyimidamide group in N-Hydroxyacetimidamide-2,2,2-D3 may enhance binding to metalloenzymes or receptors, but in vivo efficacy studies are lacking compared to well-documented analogs like 1-α-hydroxycholecalciferol .

- Analytical Utility: Its deuterated structure improves detection limits in LC-MS, but comparative studies with non-deuterated versions are needed to quantify sensitivity gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.